Buclizine - 163837-51-2

Buclizine

Catalog Number: EVT-10906784
CAS Number: 163837-51-2
Molecular Formula: C28H33ClN2
Molecular Weight: 433.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buclizine is an N-alkylpiperazine carrying (4-chlorophenyl)(phenyl)methyl and 4-tert-butylbenzyl groups. It has a role as an antiemetic, a cholinergic antagonist, a histamine antagonist, a local anaesthetic and a central nervous system depressant. It is a N-alkylpiperazine and a member of monochlorobenzenes. It is a conjugate base of a buclizine(2+).
Buclizine is an antihistamine medication with both antiemetic and anticholinergic effects, belonging to the piperazine derivative family of drugs. It was manufactured by Stuart Pharms and initially approved by the FDA in 1957. Following this, it was touted to be effective as an appetite stimulant in children when administered in the syrup form, however, this indication has not been validated. In addition to the above conditions, buclizine has been studied in the treatment of migraine attacks and in the treatment of nausea and vomiting during pregnancy.
Buclizine is a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
Synthesis Analysis

The synthesis of Buclizine involves several steps:

  1. Formation of Intermediate: The process begins with the reaction of 4-chlorobenzhydryl chloride with ethyl piperazine N-carboxylate to yield ethyl-4-(4-chlorobenzhydryl)piperazine-1-carboxylate.
  2. Hydrolysis: This intermediate is then treated with sodium hydroxide to produce 1-(4-chlorobenzhydryl)piperazine.
  3. Final Reaction: The final step involves reacting this compound with 4-tert-butylbenzyl chloride to yield Buclizine .

In a more advanced approach, continuous-flow multistep synthesis has been employed, achieving high yields (87%) in a streamlined process that integrates multiple reaction steps .

Molecular Structure Analysis

The molecular structure of Buclizine can be described as follows:

  • Molecular Formula: C_{26}H_{34}ClN
  • Molecular Weight: 433 g/mol
  • Structure Features: The compound features a piperazine ring connected to two phenyl groups and a tert-butyl group, which contributes to its lipophilicity and biological activity .

Structure Data

PropertyValue
Molecular Weight433 g/mol
Melting Point218 °C
Solubility2.46 × 10^{-4} g/L
Octanol/Water Partition Coefficient7.1
Chiral Centers1
Chemical Reactions Analysis

Buclizine participates in various chemical reactions typical of piperazine derivatives, including:

  • Nucleophilic Substitution: The synthesis involves nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile.
  • Hydrolysis: The intermediate compound undergoes hydrolysis during the synthesis process, which is essential for forming the final product.

These reactions are crucial for the formation of Buclizine's complex structure, allowing for modifications that can enhance its pharmacological properties .

Mechanism of Action

Buclizine exerts its effects primarily through:

  • H1 Receptor Antagonism: By blocking H1 receptors in the central nervous system, Buclizine inhibits histamine's action at the chemoreceptor trigger zone (CTZ), effectively reducing nausea and vomiting.
  • Anticholinergic Activity: Additionally, it possesses anticholinergic properties that block muscarinic receptors, further contributing to its antiemetic effects .
Physical and Chemical Properties Analysis

Buclizine exhibits several notable physical and chemical properties:

  • Physical Appearance: Liquid
  • Melting Point: 218 °C
  • Solubility: Very low solubility in water (2.46 × 10^{-4} g/L), indicating high lipophilicity which may affect its absorption and distribution in biological systems.
  • Octanol/Water Partition Coefficient: A value of 7.1 suggests significant lipophilicity, which facilitates crossing biological membranes .

These properties are pivotal in determining the drug's pharmacokinetics and therapeutic efficacy.

Applications

Buclizine is primarily used in clinical settings for:

  • Treatment of Nausea and Vomiting: It is effective in managing nausea associated with motion sickness and other conditions.
  • Dizziness Management: Its antihistaminic properties also help alleviate dizziness related to vestibular disorders.

Additionally, due to its pharmacological profile, Buclizine has potential applications in treating other conditions related to vestibular disturbances .

Historical Development and Regulatory Trajectory of Piperazine-Derivative Therapeutics

Evolution of Diphenylmethylpiperazine Antihistamines in 20th-Century Pharmacology

The piperazine nucleus—a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4—emerged as a privileged scaffold in early 20th-century drug discovery due to its synthetic versatility and balanced physicochemical properties. Piperazine derivatives demonstrated enhanced water solubility and bioavailability owing to the basic amine characteristics (pKa ~9.8) of their nitrogen atoms, facilitating blood-brain barrier penetration [1] [8]. Initially developed as anthelmintics (e.g., piperazine citrate for ascariasis), the core structure was later modified to create neuroactive agents [1] [10].

The diphenylmethylpiperazine subclass arose from strategic molecular hybridization in the 1940s–1950s. By tethering two aromatic rings to the piperazine core via a methylene bridge, researchers amplified histamine H1 receptor antagonism while reducing sedative effects. Cyclizine (marketed in 1949) pioneered this class, demonstrating potent antiemetic properties [4]. Buclizine and meclizine followed as structural analogs optimized for prolonged duration of action. Their mechanism involved competitive inhibition of histamine binding at H1 receptors, suppressing allergic responses and vestibular pathway hyperactivity [4] [5]. This innovation positioned piperazines as successors to first-generation ethanolamine antihistamines (e.g., diphenhydramine), offering improved receptor selectivity and reduced adverse central nervous system effects [5].

Table: Key Diphenylmethylpiperazine Antihistamines and Initial Approvals

CompoundYear IntroducedPrimary Initial IndicationStructural Distinction from Buclizine
Cyclizine1949Motion sicknessSingle methyl group on piperazine ring
Meclizine1953Motion sickness4-Chloro substitution on one phenyl ring
Buclizine1957Allergic conditionstert-Butyl group on one phenyl ring
Hydroxyzine1956Anxiety/allergiesHydroxyethyl side chain on piperazine

Buclizine’s Initial Approval (1957) and Subsequent Indication Expansions

Buclizine hydrochloride (chemical name: 1-[(4-tert-butylphenyl)phenylmethyl]piperazine) received initial approval in 1957 across European markets (e.g., UK, France) for symptomatic management of urticaria, allergic dermatitis, and rhinoconjunctivitis [1] [8]. Its extended plasma half-life (~20 hours) allowed once-daily dosing, distinguishing it from shorter-acting predecessors like chlorpheniramine [8].

Regulatory endorsements expanded significantly in the 1960s based on clinical studies demonstrating efficacy in motion sickness and vertigo. The European Medicines Agency authorized Buclizine for vestibular disorders in 1962, citing its ability to suppress labyrinthine excitability without impairing psychomotor function at therapeutic doses [8]. Japan’s regulatory body followed in 1965, approving it for Menière’s disease-associated nausea [10]. Notably, the US Food and Drug Administration (FDA) never granted Buclizine new drug approval, restricting its US availability to veterinary formulations [10].

Table: Chronology of Buclizine’s Major Regulatory Approvals

YearRegion/CountryApproved Indication(s)Regulatory Basis
1957European UnionAllergic urticaria, dermatitis, allergic rhinitisPhase III trials showing histamine blockade efficacy
1962European UnionMotion sickness, vestibular vertigoClinical studies in naval personnel and vertigo patients
1965JapanMenière’s disease, radiation-induced nauseaOpen-label efficacy trials
1971IndiaAntiemetic for chemotherapy supportPost-marketing surveillance data
Not approvedUnited StatesHuman use prohibited; veterinary antiemetic onlyInsufficient NDA submission

Comparative Analysis of Global Regulatory Status: Non-US Approvals and Off-Label Use Controversies

Buclizine’s regulatory landscape reveals significant jurisdictional fragmentation. It remains prescription-eligible in the EU under centralized marketing authorization (EMA Product ID: EU/1/62/002), though its use has declined with newer antihistamines [1]. Japan’s Pharmaceuticals and Medical Devices Agency delisted Buclizine in 2005 due to market stagnation, though existing stocks remain dispensible [10]. Developing nations (e.g., India, Brazil) classify it as an over-the-counter antiemetic, reflecting divergent risk-benefit assessments [8].

Off-label applications—particularly for hyperemesis gravidarum (severe pregnancy nausea)—sparked regulatory controversies. Although clinical case reports suggested efficacy, manufacturers never pursued formal indication expansions due to teratogenicity concerns and limited patent life [1] [7]. EU regulators issued warnings in 2010 against this off-label use, citing insufficient teratology data and emphasizing that "approved labeling reflects comprehensive risk evaluation" [9]. This contrasts with the US, where the absence of human approval precluded domestic off-label prescription [9].

The drug’s ambiguous legal status intersects with broader debates on off-label promotion. US courts (Washington Legal Foundation v. Friedman) ruled that disseminating peer-reviewed literature on unapproved uses constitutes protected speech, whereas EU regulators require manufacturers to file supplemental applications for new indications [2] [9]. Consequently, Buclizine producers could legally publish studies on its vestibular applications without formal regulatory commitments—a practice criticized as circumventing evidence-generation requirements [7] [9].

Table: Contemporary Regulatory Status of Buclizine (as of 2025)

RegionMarketing StatusKey RestrictionsOff-Label Use Policies
European UnionPrescription-onlyPregnancy contraindication; not recommended <6 yearsPhysician discretion permitted but industry promotion banned
JapanDiscontinued (2005)Existing stocks dispensed; no new manufacturingNot applicable
IndiaOver-the-counterNone beyond package warningsWidely practiced without oversight
United StatesVeterinary use onlyProhibited for human therapeuticsIllicit if prescribed for humans
BrazilPharmacy-sale (no Rx)Maximum daily dose limitsPermitted with pharmacist consultation

This fragmented landscape underscores how regulatory inertia, commercial viability, and territorial risk tolerance shape drug availability. Buclizine exemplifies a compound whose therapeutic niche persists despite discontinuous regulatory support, sustained by off-label utilization pathways and heterogeneous global oversight frameworks [1] [7] [9].

Properties

CAS Number

163837-51-2

Product Name

Buclizine

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine

Molecular Formula

C28H33ClN2

Molecular Weight

433.0 g/mol

InChI

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3

InChI Key

MOYGZHXDRJNJEP-UHFFFAOYSA-N

Solubility

2.46e-04 g/L

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.